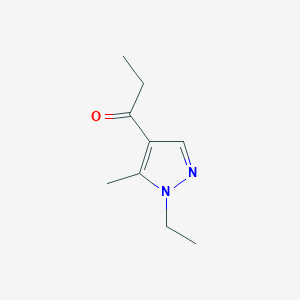
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized by a pyrazole ring substituted with two methyl groups and a propanone group at the 4-position . This compound is used primarily in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimethyl-1H-pyrazole with propanone under acidic or basic conditions . The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency . The use of advanced catalysts and automated systems helps in achieving consistent product quality and minimizing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one can be compared with other similar compounds, such as:
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-(1,3-dimethyl-1H-pyrazol-4-yl)methanone: Contains a methanone group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCJJJHWMIIUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(N=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B7763118.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol](/img/structure/B7763125.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7763134.png)
![2'-Fluoro[1,1'-biphenyl]-3-amine](/img/structure/B7763135.png)









